

# An In-depth Technical Guide to (S)-(-)-HA 966 (CAS: 111821-58-0)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | (S)-(-)-HA 966 |           |
| Cat. No.:            | B040809        | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**(S)-(-)-HA 966** is the (S)-enantiomer of the pyrrolidinone derivative HA-966, a compound with notable central nervous system activity. While its counterpart, (R)-(+)-HA-966, is recognized as a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor, **(S)-(-)-HA 966** exhibits a distinct pharmacological profile. This technical guide provides a comprehensive overview of **(S)-(-)-HA 966**, focusing on its chemical properties, mechanism of action, and key experimental findings. Quantitative data are presented in structured tables for clarity, and detailed experimental protocols from seminal studies are provided. Visual diagrams of relevant pathways and workflows are included to facilitate understanding.

## **Chemical and Physical Properties**

**(S)-(-)-HA 966**, with the chemical name (S)-(-)-3-Amino-1-hydroxypyrrolidin-2-one, is a small molecule with the following properties:



| Property          | Value                      | Reference(s) |
|-------------------|----------------------------|--------------|
| CAS Number        | 111821-58-0                | [1]          |
| Molecular Formula | C4H8N2O2                   | [1]          |
| Molecular Weight  | 116.12 g/mol               | [1]          |
| Purity            | ≥98% (HPLC)                |              |
| Solubility        | Soluble to 100 mM in water | [1]          |
| Storage           | Store at room temperature  | [1]          |

## **Pharmacological Profile**

The pharmacological actions of the two enantiomers of HA-966 are markedly different. **(S)-(-)-HA 966** is characterized by its potent sedative and ataxic effects, in contrast to the anticonvulsant properties of the (R)-(+)-enantiomer.[2][3][4]

#### **Mechanism of Action**

The sedative and ataxic properties of **(S)-(-)-HA 966** are thought to arise from the disruption of striatal dopaminergic mechanisms, an effect likened to that of gamma-butyrolactone.[2][4] However, it is important to note that **(S)-(-)-HA 966** does not exhibit affinity for the GABA-B receptor.[3]

While the (R)-(+)-enantiomer is a potent antagonist at the glycine site of the NMDA receptor, **(S)-(-)-HA 966** is only weakly active at this site.[2][4] This weak activity is quantified by its inhibitory concentration ( $IC_{50}$ ) in various assays.

### **Quantitative Pharmacological Data**

The following tables summarize the key in vitro binding and functional assay data for **(S)-(-)-HA 966** and its enantiomer for comparison.

Table 1: In Vitro Receptor Binding Affinity



| Compound          | Assay                  | Preparation                                     | Ligand                                                   | IC50 (μM) | Reference(s<br>) |
|-------------------|------------------------|-------------------------------------------------|----------------------------------------------------------|-----------|------------------|
| (S)-(-)-HA<br>966 | Radioligand<br>Binding | Rat Cerebral<br>Cortex<br>Synaptic<br>Membranes | [ <sup>3</sup> H]glycine<br>(strychnine-<br>insensitive) | 339       | [2][4]           |
| (R)-(+)-HA<br>966 | Radioligand<br>Binding | Rat Cerebral<br>Cortex<br>Synaptic<br>Membranes | [ <sup>3</sup> H]glycine<br>(strychnine-<br>insensitive) | 12.5      | [2][4]           |

Table 2: In Vitro Functional Activity

| Compound          | Assay                 | Preparation                       | Effect<br>Measured                                           | IC50 / EC50<br>(μΜ) | Reference(s |
|-------------------|-----------------------|-----------------------------------|--------------------------------------------------------------|---------------------|-------------|
| (S)-(-)-HA<br>966 | Electrophysio<br>logy | Cultured<br>Cortical<br>Neurons   | Inhibition of glycine-potentiated NMDA response              | 708                 | [2]         |
| (R)-(+)-HA<br>966 | Electrophysio<br>logy | Cultured<br>Cortical<br>Neurons   | Inhibition of<br>glycine-<br>potentiated<br>NMDA<br>response | 13                  | [2]         |
| (S)-(-)-HA<br>966 | Electrophysio<br>logy | Rat<br>Substantia<br>Nigra Slices | Inhibition of<br>dopaminergic<br>neuronal<br>firing          | 444.0               | [5][6]      |

## **Experimental Protocols**



This section provides detailed methodologies for key experiments cited in the characterization of **(S)-(-)-HA 966**.

# Radioligand Binding Assay for Glycine Site Affinity (Adapted from Singh et al., 1990)

This assay determines the binding affinity of **(S)-(-)-HA 966** to the strychnine-insensitive glycine site on the NMDA receptor complex.

- Tissue Preparation: Synaptic membranes are prepared from the cerebral cortex of male Charles River CD rats (150-200 g). The tissue is homogenized in 10 volumes of ice-cold 0.32 M sucrose using a Teflon-glass homogenizer. The homogenate is centrifuged at 1,000 x g for 10 minutes. The resulting supernatant is then centrifuged at 20,000 x g for 20 minutes. The pellet is resuspended in 10 volumes of distilled water and centrifuged again at 8,000 x g for 20 minutes. The supernatant and buffy coat are collected and centrifuged at 48,000 x g for 20 minutes. The final pellet is resuspended in 50 mM Tris-HCl buffer (pH 7.4) and stored frozen at -20°C until use. Prior to the assay, the membranes are thawed and washed three times by resuspension and centrifugation in 50 mM Tris-HCl buffer.
- Incubation: The binding assay is performed in a final volume of 1 ml containing 50 mM Tris-HCl buffer (pH 7.4), 100 nM strychnine, [3H]glycine (specific activity 40-60 Ci/mmol) at a final concentration of 20 nM, and approximately 100 µg of membrane protein.
- Competition Binding: To determine the IC<sub>50</sub> of **(S)-(-)-HA 966**, various concentrations of the compound are included in the incubation mixture to compete with [<sup>3</sup>H]glycine for binding.
- Separation of Bound and Free Ligand: The incubation is carried out at 4°C for 30 minutes and terminated by rapid filtration through Whatman GF/B glass fiber filters under vacuum.
   The filters are then washed three times with 4 ml of ice-cold 50 mM Tris-HCl buffer.
- Quantification: The radioactivity retained on the filters is measured by liquid scintillation spectrometry.
- Data Analysis: Non-specific binding is determined in the presence of 1 mM glycine. The IC₅o value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition curves.



# Electrophysiological Recording in Cultured Cortical Neurons (Adapted from Singh et al., 1990)

This protocol assesses the functional antagonism of **(S)-(-)-HA 966** on NMDA receptor-mediated responses in primary neuronal cultures.

- Cell Culture: Primary cultures of cortical neurons are prepared from fetal rats (17-19 days gestation). The cerebral cortices are dissected, dissociated, and plated onto poly-L-lysinecoated dishes in a suitable culture medium. The cultures are maintained in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- Electrophysiology: Whole-cell patch-clamp recordings are performed on neurons after 7-14 days in culture. The external solution contains (in mM): 140 NaCl, 2.8 KCl, 1 CaCl<sub>2</sub>, 10 HEPES, and 10 glucose, with the pH adjusted to 7.2. The patch pipette solution contains (in mM): 140 CsCl, 2 MgCl<sub>2</sub>, 1 CaCl<sub>2</sub>, 11 EGTA, 10 HEPES, and 2 ATP, with the pH adjusted to 7.2.
- Drug Application: NMDA (100  $\mu$ M) and glycine (1  $\mu$ M) are applied to the neurons via a perfusion system to evoke inward currents. **(S)-(-)-HA 966** is then co-applied with NMDA and glycine at various concentrations to determine its inhibitory effect.
- Data Analysis: The amplitude of the NMDA-evoked current in the presence of different concentrations of (S)-(-)-HA 966 is measured and compared to the control response. The IC<sub>50</sub> value is calculated from the concentration-response curve.

## Extracellular Single-Unit Recording in Rat Substantia Nigra Slices (Summary from Grobaski et al., 1997)

This in vitro electrophysiology experiment evaluates the effect of **(S)-(-)-HA 966** on the firing rate of dopaminergic neurons.

- Slice Preparation: Coronal slices (300 μm thick) containing the substantia nigra are prepared from the brains of male Sprague-Dawley rats.
- Recording: Extracellular single-unit recordings are obtained from dopaminergic neurons within the substantia nigra pars compacta.



- Drug Application: (S)-(-)-HA 966 is bath-applied at various concentrations.
- Data Analysis: The firing rate of the neurons is measured before and after drug application to determine the concentration-dependent inhibitory effect. The EC₅₀ value is calculated from the resulting concentration-response curve.

# Visualizations Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key concepts and processes described in this guide.



Click to download full resolution via product page



Caption: Interaction of HA 966 enantiomers with the NMDA receptor glycine site.



Click to download full resolution via product page

Caption: Workflow for the radioligand binding assay.



Click to download full resolution via product page

Caption: Proposed mechanism for the sedative effects of (S)-(-)-HA 966.



### Conclusion

**(S)-(-)-HA 966** is a pharmacologically active compound with a distinct profile from its (R)-(+)-enantiomer. Its primary effects, sedation and ataxia, are attributed to the modulation of striatal dopaminergic pathways rather than significant interaction with the NMDA receptor glycine site. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the unique properties of **(S)-(-)-HA 966** and its potential applications in neuroscience and drug development. Further research is warranted to fully elucidate the precise molecular targets and signaling cascades responsible for its sedative and ataxic effects.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. rndsystems.com [rndsystems.com]
- 2. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HA-966 Wikipedia [en.wikipedia.org]
- 4. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative PMC [pmc.ncbi.nlm.nih.gov]
- 5. Responses of rat substantia nigra dopamine-containing neurones to (–)-HA-966 in vitro PMC [pmc.ncbi.nlm.nih.gov]
- 6. Responses of rat substantia nigra dopamine-containing neurones to (-)-HA-966 in vitro -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to (S)-(-)-HA 966 (CAS: 111821-58-0)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b040809#s-ha-966-cas-number-111821-58-0]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com